REACTION_CXSMILES
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[C:1]([N:9]1[CH2:19][CH2:18][C:12]2[N:13]=[N:14][C:15](Cl)=[CH:16][C:11]=2[CH2:10]1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O.[NH2:21][NH2:22]>>[C:1]([N:9]1[CH2:19][CH2:18][C:12]2[N:13]=[N:14][C:15]([NH:21][NH2:22])=[CH:16][C:11]=2[CH2:10]1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|
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Name
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6-benzoyl-3-chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
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Quantity
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21.6 g
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)(=O)N1CC2=C(N=NC(=C2)Cl)CC1
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Name
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|
Quantity
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80 mL
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Type
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reactant
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Smiles
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O.NN
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux at an oil bath temperature of 110° for 1 hour
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Duration
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1 h
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Type
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DISSOLUTION
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Details
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After a reaction time of approximately 15 minutes the material dissolves completely
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Duration
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15 min
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Name
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|
Type
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product
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Smiles
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C(C1=CC=CC=C1)(=O)N1CC2=C(N=NC(=C2)NN)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |